Sulfapyrazole
Overview
Description
Sulfapyrazole is a type of drug that belongs to the class of medications known as uricosurics . It is used in the treatment of chronic or intermittent gouty arthritis .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as Sulfapyrazole, has been a topic of interest in recent years. The literature suggests that the most rational pathway for the synthesis of sulfur-containing pyrazoles is based on intra- and intermolecular (3 + 2) coupling (namely, CCC + NN) reactions with tandem C- or N-ring functionalization by sulfanyl or sulfone groups .
Molecular Structure Analysis
The molecular structure of Sulfapyrazole and similar compounds can be determined using various techniques such as single-crystal X-ray diffraction (SC-XRD) analysis . Modern instruments for SC-XRD analysis have evolved to analyze smaller crystals and deliver a structure easier .
Chemical Reactions Analysis
Chemical reactions involving Sulfapyrazole and similar compounds often involve alterations of oxidation states. These redox processes frequently pass through intermediates with short life-times, making their study challenging . A variety of electroanalytical tools can be utilized to investigate these redox-active intermediates .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like Sulfapyrazole can be analyzed using various techniques. These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .
Scientific Research Applications
Pharmacokinetic Studies and Drug Interactions
Sulfasalazine, a compound related to Sulfapyrazole, has been studied as a probe substrate for the Breast Cancer Resistance Protein (BCRP) activity. Research focused on the impact of genetic variation and the coadministration of inhibitors like pantoprazole on the pharmacokinetics of sulfasalazine and its metabolites. However, this study concluded that the pharmacokinetics of oral sulfasalazine are not sensitive enough to genetic variation or inhibitors to be useful as a clinical probe substrate for BCRP activity (Adkison et al., 2010).
Antimicrobial Properties
Sulfonamides, including Sulfapyrazole, have been extensively used as antimicrobial agents. Their importance is particularly notable in developing countries where the use of antibiotics is challenging due to storage issues and lack of medical personnel. They are primarily used in treating urinary tract infections and specific microbial infections. The mechanism of action of sulfonamides is bacteriostatic rather than bactericidal, with their effectiveness being attributed to various physicochemical properties (Weidner-Wells & Macielag, 2003).
Veterinary Applications
Sulfachlorpyrazine (SCP), a variant of Sulfapyrazole, is used to treat coccidian infections in turkeys. A study on the residue depletion of SCP in turkeys suggests a withdrawal period of 21 days before medicated turkeys can be slaughtered to ensure consumer safety (Łebkowska-Wieruszewska & Kowalski, 2010).
Patent Review and Therapeutic Applications
A review of sulfonamide inhibitors, including Sulfapyrazole derivatives, covers their application in treating bacterial infections, HIV, and various other conditions. These compounds have been used in therapies for cancer, glaucoma, inflammation, and even Alzheimer’s disease (Gulcin & Taslimi, 2018).
Environmental Impact and Residue Analysis
The environmental fate of veterinary sulfonamide antibiotics, such as Sulfapyrazole, has been studied in terms of their transport with surface runoff on grassland. This research is crucial for assessing the environmental impact of these compounds (Burkhardt et al., 2005).
Future Directions
properties
IUPAC Name |
4-amino-N-(5-methyl-2-phenylpyrazol-3-yl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-12-11-16(20(18-12)14-5-3-2-4-6-14)19-23(21,22)15-9-7-13(17)8-10-15/h2-11,19H,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTERSQYMYBGZTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30234391 | |
Record name | Sulfazamet | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30234391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfapyrazole | |
CAS RN |
852-19-7 | |
Record name | Sulfazamet | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=852-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfazamet [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000852197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfazamet | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30234391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sulfapyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.553 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SULFAZAMET | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K980HZ9QO4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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